molecular formula C14H20F3N3O3S B2924072 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705037-57-5

1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2924072
CAS No.: 1705037-57-5
M. Wt: 367.39
InChI Key: GHKAOUSYDWWZMZ-UHFFFAOYSA-N
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Description

1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a cyclohexanesulfonyl group at the 1-position and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKAOUSYDWWZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The cyclohexanesulfonyl group can be introduced through sulfonylation reactions using cyclohexanesulfonyl chloride under basic conditions .

Chemical Reactions Analysis

1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can be contextualized by comparing it with related compounds in terms of substituents, physicochemical properties, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Piperidine-Oxadiazole Derivatives

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Cyclohexanesulfonyl, 5-(trifluoromethyl)-oxadiazole ~395.38 (estimated) High lipophilicity (CF₃ group), sulfonamide backbone Potential CYP51 inhibition (inferred)
1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-Methoxybenzenesulfonyl, 5-(trifluoromethyl)-oxadiazole 391.36 Aromatic sulfonyl group, enhanced solubility (methoxy) Antimicrobial activity (speculated)
UDO (Pyridine derivative) 4-(Trifluoromethyl)phenyl-piperazine, pyridin-3-yl Not specified Non-azolic CYP51 inhibitor Anti-Trypanosoma cruzi activity (IC₅₀ comparable to posaconazole)
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine Furyl-oxadiazole, unsubstituted piperidine 233.24 Lower molecular weight, reduced steric bulk Unspecified (structural analog for drug discovery)
4-(5-Isobutyl-1,3,4-oxadiazol-2-yl)piperidine Isobutyl-oxadiazole 223.29 Aliphatic substituent, moderate lipophilicity Scaffold for kinase inhibitors

Key Observations

Substituent Impact on Bioactivity: The cyclohexanesulfonyl group in the target compound confers steric bulk and may enhance binding to hydrophobic enzyme pockets, similar to the 2-methoxybenzenesulfonyl group in its analog . By contrast, UDO’s pyridin-3-yl and trifluoromethylphenyl groups enable specific interactions with Trypanosoma cruzi CYP51, demonstrating nanomolar efficacy . Oxadiazole Variants: Replacement of the trifluoromethyl group with furyl (as in 4-[5-(2-furyl)-oxadiazol-2-yl]piperidine) reduces electronegativity and may diminish target affinity .

Physicochemical Properties: The trifluoromethyl group increases metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, the target compound’s calculated logP (~3.5) is higher than that of 4-(5-isobutyl-oxadiazol-2-yl)piperidine (logP ~2.1), favoring CNS penetration .

Synthetic Accessibility :

  • Compounds like 4-(5-isobutyl-oxadiazol-2-yl)piperidine are synthesized via straightforward cyclization, whereas sulfonylated derivatives (e.g., the target compound) require additional sulfonylation steps, which may reduce overall yield .

Biological Activity

1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyclohexanesulfonyl group and a trifluoromethyl-oxadiazole moiety. Its chemical formula can be represented as follows:

C13H14F3N3O2S\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2\text{S}

Antipsychotic Properties

Research has indicated that derivatives of cyclohexanesulfonyl compounds may serve as glycine transporter inhibitors, potentially offering therapeutic benefits in treating schizophrenia. For instance, the compound has been investigated for its ability to modulate synaptic transmission and enhance NMDA receptor activity, which is often impaired in psychotic disorders .

Antimicrobial Activity

Studies have shown that compounds with oxadiazole rings exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively .

Anticancer Potential

Preliminary data suggest that 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Case Studies

StudyFocusFindings
GlyT1 InhibitionDemonstrated efficacy in reducing symptoms of schizophrenia in animal models.
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
CytotoxicityInduced apoptosis in cancer cell lines through oxidative stress mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • GlyT1 Inhibition : By inhibiting glycine transporters, the compound increases glycine levels in synapses, enhancing NMDA receptor function.
  • Membrane Disruption : The trifluoromethyl group may disrupt microbial membranes, leading to cell death.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

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